molecular formula C7H7FO3 B13435310 [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate

Cat. No.: B13435310
M. Wt: 158.13 g/mol
InChI Key: VFXIVYNQJSZOND-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is an organic compound with the molecular formula C7H7FO3 This compound features a cyclopentene ring with a fluorine atom and a ketone group at specific positions, along with an acetate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate typically involves the following steps:

    Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Oxidation to introduce the ketone group: This step can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Acetylation to form the acetate ester: This final step involves reacting the intermediate compound with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate involves its interaction with specific molecular targets. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [(1R)-4-oxo-2-cyclopenten-1-yl] acetate
  • [(1R)-3-methyl-4-oxocyclopent-2-en-1-yl] acetate
  • [(1R)-3-chloro-4-oxocyclopent-2-en-1-yl] acetate

Uniqueness

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7FO3

Molecular Weight

158.13 g/mol

IUPAC Name

[(1R)-3-fluoro-4-oxocyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C7H7FO3/c1-4(9)11-5-2-6(8)7(10)3-5/h2,5H,3H2,1H3/t5-/m0/s1

InChI Key

VFXIVYNQJSZOND-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)C(=C1)F

Canonical SMILES

CC(=O)OC1CC(=O)C(=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.